3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione
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Overview
Description
3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione is a heterocyclic compound that belongs to the class of triazoline thiones This compound is characterized by the presence of a triazoline ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine derivatives. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control of reaction parameters and higher yields. The use of microreactors has been explored to enhance the efficiency of the synthesis by improving mass and heat transfer rates.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The triazoline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted triazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the disruption of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-one: Similar structure but lacks the sulfur atom.
3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thiol: Contains a thiol group instead of a thione group.
2-(2,4-Dichlorophenyl)-4-phenyl-1,2,4-triazoline-3-thione: Different substitution pattern on the triazoline ring.
Uniqueness
The presence of the thione group in 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione imparts unique chemical reactivity and biological activity compared to its analogs. The thione group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-4-phenyl-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-19-15(21)20(11-5-3-2-4-6-11)14(18-19)12-8-7-10(16)9-13(12)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXICENPHRXRLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C(=N1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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